molecular formula C8H12F3NO4 B1378826 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid CAS No. 1797923-92-2

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

Cat. No.: B1378826
CAS No.: 1797923-92-2
M. Wt: 243.18 g/mol
InChI Key: SCMKIRSEQAWRIB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of an azetidine ring, a propanoic acid moiety, and a trifluoroacetic acid component. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strain and reactivity. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various azetidine derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical transformations, while the trifluoroacetic acid component enhances its stability and reactivity. These properties make the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid stands out due to its combination of an azetidine ring, propanoic acid, and trifluoroacetic acid. This unique structure imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKIRSEQAWRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797923-92-2
Record name 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 2
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 3
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 4
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 5
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 6
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

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